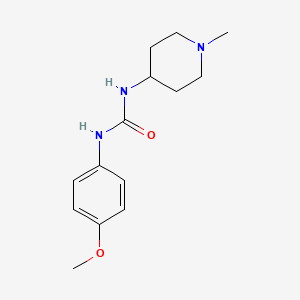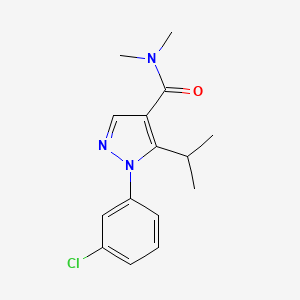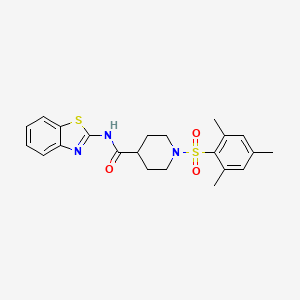![molecular formula C12H14N4O B7537448 6-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B7537448.png)
6-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyridine-3-carboxamide, also known as MPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPA is a pyridine carboxamide derivative that has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 6-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyridine-3-carboxamide is not fully understood. However, it is believed that 6-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyridine-3-carboxamide inhibits the activity of enzymes involved in the biosynthesis of nucleotides, which are essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage, which ultimately results in cell death.
Biochemical and Physiological Effects:
6-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyridine-3-carboxamide has been shown to have various biochemical and physiological effects. In addition to its anti-cancer properties, 6-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyridine-3-carboxamide has been shown to have anti-inflammatory and analgesic properties. 6-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyridine-3-carboxamide has also been shown to inhibit the activity of enzymes involved in the biosynthesis of cholesterol, which is essential for the formation of cell membranes.
Avantages Et Limitations Des Expériences En Laboratoire
6-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyridine-3-carboxamide has several advantages for use in lab experiments. It is a relatively stable compound and has a long shelf life. It is also soluble in a variety of solvents, which makes it easy to handle and use in experiments. However, 6-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyridine-3-carboxamide has some limitations. It is a relatively expensive compound, which may limit its use in certain experiments. In addition, 6-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyridine-3-carboxamide has been shown to have some toxicity, which may limit its use in certain cell lines or animal models.
Orientations Futures
There are several future directions for the study of 6-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyridine-3-carboxamide. One direction is to further investigate its potential applications in cancer research. This could involve testing its efficacy in animal models or clinical trials. Another direction is to investigate its potential applications in other areas of research, such as inflammation and pain. Finally, future studies could focus on the development of new synthesis methods for 6-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyridine-3-carboxamide, which could lead to more cost-effective and efficient production of the compound.
Conclusion:
In conclusion, 6-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyridine-3-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It has been shown to have anti-cancer, anti-inflammatory, and analgesic properties, among others. While 6-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyridine-3-carboxamide has some limitations, it has several advantages for use in lab experiments. Future studies could focus on further investigating its potential applications in cancer research and other areas, as well as developing new synthesis methods for the compound.
Méthodes De Synthèse
6-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyridine-3-carboxamide can be synthesized using various methods. One method involves the reaction of 6-methyl-3-pyridinecarboxylic acid with 2-methylpyrazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). Another method involves the reaction of 6-methyl-3-pyridinecarboxylic acid with 2-methylpyrazole in the presence of a catalyst such as triethylamine (TEA) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Both methods yield 6-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyridine-3-carboxamide as a white crystalline powder.
Applications De Recherche Scientifique
6-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyridine-3-carboxamide has been extensively studied for its potential applications in scientific research. One of its main applications is in the field of cancer research. 6-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyridine-3-carboxamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 6-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyridine-3-carboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 6-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyridine-3-carboxamide has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth.
Propriétés
IUPAC Name |
6-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-9-3-4-10(7-13-9)12(17)14-8-11-5-6-15-16(11)2/h3-7H,8H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSNSLDMCERLFEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)NCC2=CC=NN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]thiophene-2-carboxamide](/img/structure/B7537381.png)
![N-[2-(dimethylamino)phenyl]furan-2-carboxamide](/img/structure/B7537395.png)
![N-[3-[5-(dimethylsulfamoyl)-2-methylanilino]-3-oxopropyl]adamantane-1-carboxamide](/img/structure/B7537396.png)
![(2S)-1-[[1-(3,5-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]propan-2-ol](/img/structure/B7537398.png)

![N-(3-methoxypropyl)-3-[methyl(propan-2-yl)sulfamoyl]benzamide](/img/structure/B7537410.png)

![2-[4-[(2,5-dimethoxyphenyl)methyl]piperazin-1-yl]-N-(2-methylbutan-2-yl)acetamide](/img/structure/B7537422.png)
![1-[(3-Fluoro-4-methylphenyl)methyl]-3-(1,3,5-trimethylpyrazol-4-yl)urea](/img/structure/B7537423.png)
![2-[[4-(4-methoxyphenyl)-5-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B7537429.png)